molecular formula C18H19ClN2O2 B238224 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide

2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide

Cat. No. B238224
M. Wt: 330.8 g/mol
InChI Key: PXMXXHNOUDTDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division and is overexpressed in many cancers. MLN8054 has been shown to inhibit the growth of cancer cells and is being studied as a potential treatment for cancer.

Mechanism of Action

2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide inhibits Aurora A kinase, which is involved in cell division. Aurora A kinase is overexpressed in many cancers, and its inhibition can lead to cell death. 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to induce mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to have several biochemical and physiological effects. It induces mitotic arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide also has some limitations for lab experiments. It is not selective for Aurora A kinase and can inhibit other kinases. It also has poor solubility and bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide. One direction is the development of more selective inhibitors of Aurora A kinase. Another direction is the study of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide in combination with other cancer treatments, such as immunotherapy. The development of more effective formulations of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide with improved solubility and bioavailability is also an area of future research. Finally, the study of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide in clinical trials to determine its safety and efficacy in humans is an important area of future research.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide involves several steps. The first step is the synthesis of 4-methylbenzamide from 4-methylbenzoic acid. The second step is the synthesis of 4-(isobutyrylamino)phenyl)boronic acid from 4-aminophenylboronic acid and isobutyryl chloride. The final step is the coupling of 4-(isobutyrylamino)phenyl)boronic acid and 4-methylbenzamide using palladium-catalyzed cross-coupling reactions to form 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide.

Scientific Research Applications

2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been studied extensively in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy. Clinical trials are underway to study the safety and efficacy of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide in humans.

properties

Product Name

2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19ClN2O2/c1-11(2)17(22)20-13-5-7-14(8-6-13)21-18(23)15-9-4-12(3)10-16(15)19/h4-11H,1-3H3,(H,20,22)(H,21,23)

InChI Key

PXMXXHNOUDTDJV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)Cl

Origin of Product

United States

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